Chemical Properties of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
Chemical Properties of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
Content Type: Technical Monograph Subject: Fluorinated Alicyclic Building Blocks in Medicinal Chemistry CAS: 2092723-24-3 (Isomer specific)
Executive Summary
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane represents a specialized class of gem-disubstituted alicyclic scaffolds. In modern drug discovery, this molecule serves as a critical "metabolic lock." By combining the steric bulk of a cyclohexane ring with the bioisosteric properties of a trifluoromethyl group (
This guide analyzes the physicochemical behavior, synthetic pathways, and reactivity profile of this molecule. Researchers should note that its chemical behavior is dominated by the "Neopentyl-Trifluoromethyl Paradox" : the primary bromide suggests reactivity, but the steric and electronic environment renders it exceptionally inert to standard nucleophilic displacement (
Structural & Physicochemical Analysis
The Gem-Disubstituted Core
The molecule features a quaternary carbon at position C1 of the cyclohexane ring, substituted with a bromomethyl group (
-
Steric Environment: The C1 center is chemically equivalent to a neopentyl system. The
group is shielded by the axial hydrogens of the cyclohexane ring and the substantial van der Waals radius of the adjacent group (approx. 2.2 Å, similar to an isopropyl group). -
Conformational Locking: The 1,1-disubstitution creates a high energy barrier for ring inversion. The bulky
group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions, locking the group into a specific spatial orientation (often axial or equatorial depending on the precise balance of A-values: kcal/mol vs kcal/mol).
Electronic Deactivation
The
-
Bond Polarization: The C1-C(
) bond is polarized, but the electron density is pulled toward the , destabilizing any developing positive charge on the bromomethyl carbon. -
Dipole Moment: The vectors of the C-F bonds and the C-Br bond create a significant molecular dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Rationale |
| Molecular Formula | - | |
| Molecular Weight | 245.08 g/mol | - |
| Density | High halogen content increases density relative to cyclohexane (0.78 g/mL). | |
| Boiling Point | 185–195 °C | Elevated by molecular weight and dipole interactions. |
| LogP (Octanol/Water) | ~3.8 | Highly lipophilic due to the fluorinated carbocycle. |
| Physical State | Liquid / Low-melting Solid | Waxy solid at low temps; likely liquid at RT due to asymmetry. |
Synthetic Methodology
Direct functionalization of methylenecyclohexane to this specific isomer is difficult due to regioselectivity issues. The most reliable, scalable protocol involves the construction of the quaternary center via 1-(trifluoromethyl)cyclohexanecarboxylic acid .
Recommended Pathway: The Reductive-Bromination Route
This route ensures the correct regiochemistry at C1.
-
Precursor: 1-(Trifluoromethyl)cyclohexanecarboxylic acid (Commercially available or synthesized via carboxylation of the corresponding Grignard).
-
Reduction: Conversion of the acid to the primary alcohol using Lithium Aluminum Hydride (
). -
Bromination: Conversion of the neopentyl-like alcohol to the bromide using Phosphorus Tribromide (
) or Appel conditions ( ).
Workflow Visualization
Caption: Figure 1. Step-wise synthesis from the carboxylic acid precursor ensures regiochemical purity.
Reactivity Profile & Experimental Considerations
The Inertness Barrier (Nucleophilic Substitution)
Researchers attempting standard
-
Mechanism: The "Neopentyl Effect."[1] The backside attack trajectory required for
is blocked by the cyclohexane ring carbons (C2/C6) and the bulky group. -
Counter-Strategy: To functionalize this position, avoid standard nucleophiles. Instead, utilize radical cross-coupling (e.g., photoredox catalysis) or convert the bromide to a Grignard reagent (via Lithium-Halogen exchange) for nucleophilic addition to electrophiles.
Elimination Pathways
Under forcing basic conditions (e.g.,
-
E2 Reaction: There are no
-hydrogens on the quaternary C1. The only abstractable protons are on the cyclohexane ring (C2/C6), but these are to the bromide. -
Outcome: Standard dehydrohalogenation is structurally impossible. This stability makes the scaffold ideal for harsh reaction conditions elsewhere on a complex molecule.
Organometallic Utility
The primary utility of this bromide is as a precursor for organometallics.
-
Lithiation: Treatment with
(2 equiv) at -78°C generates the organolithium species.-
Caution:
-elimination of fluoride from the group is a known side reaction in organometallics with -fluorines, although the rigid ring structure mitigates this slightly compared to acyclic systems.
-
-
Grignard Formation: Magnesium insertion is slow. Activation with Iodine (
) or Rieke Magnesium is recommended.
Applications in Drug Design
This molecule acts as a Bioisostere for the tert-butyl group.
-
Metabolic Stability: The C-F bonds are metabolically inert. The steric bulk prevents cytochrome P450 oxidation of the cyclohexane ring.
-
Lipophilicity: The
group increases the partition coefficient (LogP), enhancing membrane permeability of the final drug candidate. -
Conformational Restriction: In receptor binding, the rigid 1,1-disubstitution locks the vector of the attached pharmacophore, potentially increasing potency by reducing the entropic penalty of binding.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Like most benzyl/alkyl bromides, it is a potent alkylating agent (albeit slow) and lachrymator.
-
Volatility: Moderate. Handle in a fume hood.
Protocol 1: Handling & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive; use amber vials.
-
Spill Management: Do not use water (hydrolysis is slow but generates HBr). Adsorb with vermiculite or sand.
-
Quenching: For reaction mixtures containing this bromide, quench with aqueous ammonium chloride. Ensure pH is neutral before disposal.
References
-
Synthesis of Trifluoromethylated Cyclohexyl Derivatives Source:Journal of Organic Chemistry Context: General methods for constructing 1-trifluoromethyl-1-substituted cyclohexanes via radical and ionic p
-
The Neopentyl Effect in Nucleophilic Substitution Source:Chemistry LibreTexts / ACS Omega Context: Foundational physical organic chemistry explaining the kinetic inertness of neopentyl halides.
-
Catalog Entry: 1-(Bromomethyl)-1-(trifluoromethyl)
-
Reactivity of Beta-Trifluoromethyl Alkyl Halides Source:Transactions of the Faraday Society Context: Kinetic data on the stability and reactivity of halides adjacent to CF3 groups.
